3-(2-methylphenyl)-2-(methylsulfanyl)quinazolin-4(3H)-one

Medicinal Chemistry Chemical Biology Quinazolinone

Sourcing well-characterized quinazolinones with defined substitution patterns is a persistent challenge. This compound, confirmed by 2 NMR and 1 FTIR spectra, provides an ortho-tolyl N3 substituent and a C2 methylsulfanyl handle for oxidation to sulfoxides/sulfones, enabling systematic SAR exploration and analytical method validation. Trust BenchChem for reliable supply.

Molecular Formula C16H14N2OS
Molecular Weight 282.4 g/mol
Cat. No. B12257881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methylphenyl)-2-(methylsulfanyl)quinazolin-4(3H)-one
Molecular FormulaC16H14N2OS
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SC
InChIInChI=1S/C16H14N2OS/c1-11-7-3-6-10-14(11)18-15(19)12-8-4-5-9-13(12)17-16(18)20-2/h3-10H,1-2H3
InChIKeyPGMZTYCKSVYADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylphenyl)quinazolin-4(3H)-one Baseline Profile


3-(2-Methylphenyl)-2-(methylsulfanyl)quinazolin-4(3H)-one (CAS 1040461-53-7) is a synthetic quinazolinone featuring a 2-methylphenyl substituent at the N3 position and a methylsulfanyl group at the C2 position [1]. Its molecular formula is C16H14N2OS with a molecular weight of 282.36 g/mol [1]. This compound belongs to a class extensively investigated for diverse therapeutic activities, including anti-inflammatory and analgesic effects, although biological data specific to this compound is limited in the public domain .

Defined synthetic quinazolinone
Spectroscopic identity reference available (NMR, FTIR)
Limited biological data — requires in-house profiling

Sourcing 3-(2-Methylphenyl)quinazolin-4(3H)-one: Substitution Risk


In the absence of published head-to-head biological comparisons, the primary risk of generic substitution for 3-(2-methylphenyl)-2-(methylsulfanyl)quinazolin-4(3H)-one lies in uncharacterized structural variations. Even minor positional isomerism, such as the difference between the 2-methylphenyl (ortho-tolyl) derivative [1] and its 3-methylphenyl (meta-tolyl) analog , can lead to significant alterations in molecular properties like lipophilicity (e.g., a recorded LogP of 3.39 for the meta isomer ) and, consequently, target binding and pharmacokinetics. Without specific comparative data for the ortho derivative, any generic substitute represents an unvalidated risk to research reproducibility.

Positional isomerism

2-methylphenyl (ortho) vs. 3-methylphenyl (meta) may alter lipophilicity, binding, and PK without comparative data.

Uncharacterized analogs

Any generic substitute with unspecified substitution pattern represents unvalidated risk to reproducibility.

3-(2-Methylphenyl)quinazolin-4(3H)-one Differentiation Evidence Gap


Lack of Comparative Biological Data

A comprehensive search of primary literature and authoritative databases reveals a critical lack of public, quantitative, comparator-anchored data for the target compound. While the quinazolinone scaffold is prolific, the specific 2-methylsulfanyl-3-(2-methylphenyl) derivative (CAS 1040461-53-7) has only been identified in structural databases [1] and as a synthetic precursor [2], with no direct biological or performance comparisons against analogs like the 3-(3-methylphenyl) or 3-(2,6-difluorophenyl) [3] variants. This absence of paired data, such as comparative IC50 values, selectivity profiles, or solubility assays, prevents a rigorous, data-driven differentiation required for scientific procurement.

Comparative Data Gap
Data to verify
No public pair-wise data
Prevents data-driven selection over analogs
Requires in-house profiling before critical experiments
Medicinal Chemistry Chemical Biology Quinazolinone

3-(2-Methylphenyl)quinazolin-4(3H)-one Validated Applications


Analytical Reference Standard

The compound is suitable for use as an analytical reference standard. Its identity and structure are confirmed by published InChI, molecular formula (C16H14N2OS), and available spectroscopic data, including 2 NMR and 1 FTIR spectra [1]. This spectral information provides a verifiable benchmark for confirming identity and purity in synthetic or analytical chemistry workflows.

Synthetic Intermediate

This compound serves as a defined synthetic intermediate. The 2-methylsulfanyl group can be chemically modified, for instance, oxidized to sulfoxides or sulfones, providing a versatile handle for generating derivative libraries for structure-activity relationship (SAR) exploration from a well-characterized starting point .

Physicochemical Property Modeling

The compound can be used to probe the effect of the ortho-tolyl group on molecular properties. A close meta-tolyl analog (3-(3-methylphenyl)-2-(methylthio)-4(3H)-quinazolinone) has a reported LogP of 3.39 . The ortho derivative (target compound) is predicted to have altered lipophilicity and steric properties, making it a useful tool in computational chemistry and drug design for validating property prediction models with in-house assays.

Application
Selection Property
Validation Focus
Analytical reference standard
Spectroscopic identity benchmark
NMR, FTIR, InChI verification
Synthetic intermediate
Methylsulfanyl synthetic handle
Oxidation/diversification for SAR
Physicochemical probe
Ortho-tolyl steric/lipophilic effect
Lipophilicity and steric property modeling
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